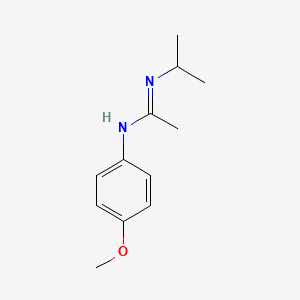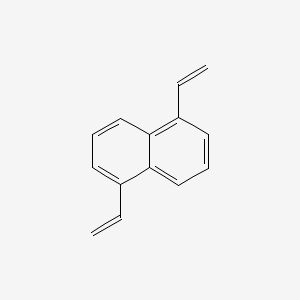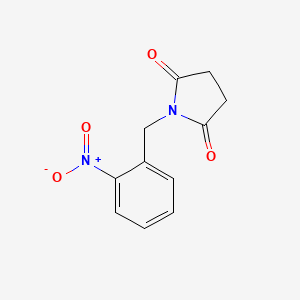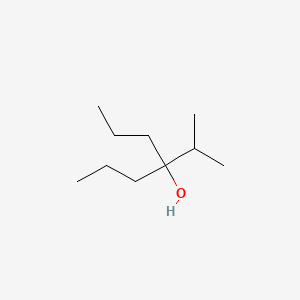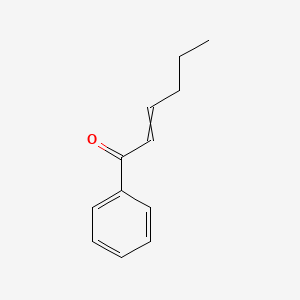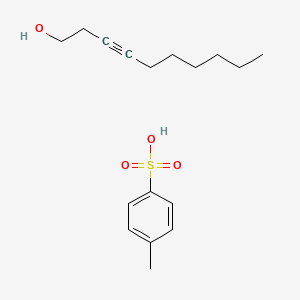
Dec-3-yn-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-3-yn-1-ol;4-methylbenzenesulfonic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dec-3-yn-1-ol: can be synthesized through the hydration of dec-3-yne using a hydroboration-oxidation reaction. The reaction involves the addition of borane (BH3) to dec-3-yne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
4-Methylbenzenesulfonic acid: is typically prepared by sulfonation of toluene with sulfuric acid (H2SO4) or oleum. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods:
- Industrial production of 4-methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by purification steps such as crystallization and filtration to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dec-3-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The alkyne group in dec-3-yn-1-ol can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: 4-Methylbenzenesulfonic acid can undergo nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: NaOH, KOH
Major Products:
- Oxidation of dec-3-yn-1-ol can yield dec-3-ynal or dec-3-ynoic acid.
- Reduction of dec-3-yn-1-ol can yield dec-3-en-1-ol or decanol.
- Substitution reactions of 4-methylbenzenesulfonic acid can yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Dec-3-yn-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
- 4-Methylbenzenesulfonic acid is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology:
- Dec-3-yn-1-ol has been studied for its potential antimicrobial properties.
- 4-Methylbenzenesulfonic acid is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Medicine:
- Dec-3-yn-1-ol derivatives are being explored for their potential use in drug development.
- 4-Methylbenzenesulfonic acid is used in the formulation of certain medications and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Dec-3-yn-1-ol is used in the production of specialty chemicals and materials.
- 4-Methylbenzenesulfonic acid is used in the manufacture of dyes, detergents, and resins.
Mechanism of Action
Dec-3-yn-1-ol:
- The hydroxyl group in dec-3-yn-1-ol can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
- The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis.
4-Methylbenzenesulfonic acid:
- The sulfonic acid group is highly acidic, making it a strong acid catalyst in various chemical reactions.
- The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Dec-3-yne: Similar to dec-3-yn-1-ol but lacks the hydroxyl group, making it less reactive in certain reactions.
Benzene sulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group, affecting its solubility and reactivity.
Uniqueness:
- Dec-3-yn-1-ol’s combination of an alkyne and alcohol functional group makes it a versatile intermediate in organic synthesis.
- 4-Methylbenzenesulfonic acid’s strong acidity and ability to act as a catalyst in various reactions make it valuable in both laboratory and industrial settings.
Properties
CAS No. |
51721-40-5 |
|---|---|
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
dec-3-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-6,9-10H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
NVGKUEHRQPCUBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
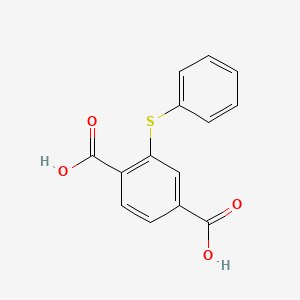
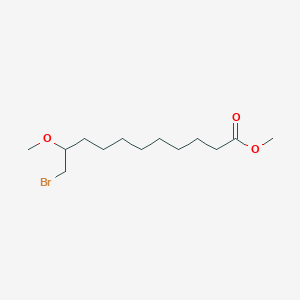
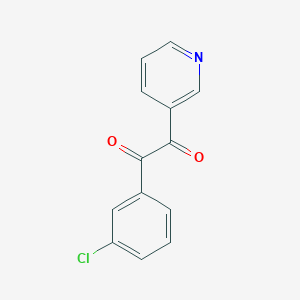
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
